molecular formula C10H9F3N2O B8308660 2,2,2-Trifluoro-1-(2-methylimidazo[1,2-a]pyridin-7-yl)ethanol

2,2,2-Trifluoro-1-(2-methylimidazo[1,2-a]pyridin-7-yl)ethanol

Cat. No.: B8308660
M. Wt: 230.19 g/mol
InChI Key: CLIYOAYEHRAETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(2-methylimidazo[1,2-a]pyridin-7-yl)ethanol is a useful research compound. Its molecular formula is C10H9F3N2O and its molecular weight is 230.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9F3N2O

Molecular Weight

230.19 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-methylimidazo[1,2-a]pyridin-7-yl)ethanol

InChI

InChI=1S/C10H9F3N2O/c1-6-5-15-3-2-7(4-8(15)14-6)9(16)10(11,12)13/h2-5,9,16H,1H3

InChI Key

CLIYOAYEHRAETA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CC(=CC2=N1)C(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In n-butanol (2 mL) was dissolved 1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethyl acetate (53.2 mg, 0.227 mmol) obtained in Step 2. Bromoacetone (0.042 mL, 0.45 mmol) was added and the mixture was stirred at 130° C. for 24 hours. A saturated aqueous sodium bicarbonate solution and water were added to the reaction mixture. Extraction with ethyl acetate and drying over anhydrous sodium sulfate were performed. After filtration, the solvent in the filtrate was evaporated under reduced pressure and the residue was dissolved in methanol (2.0 mL). Potassium carbonate (31.4 mg, 0.227 mmol) was added and the mixture was stirred at room temperature for 18 hours. A saturated aqueous ammonium chloride solution was added to the reaction mixture. Extraction with ethyl acetate and drying over anhydrous sodium sulfate were performed. After filtration, the solvent in the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform/methanol=5/1) to give Compound A30 (20.7 mg, 40% yield).
Quantity
0.042 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Two
Quantity
31.4 mg
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
Name
1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethyl acetate
Quantity
53.2 mg
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Five

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